molecular formula C4H7AlBr2O2 B14521389 Ethyl (dibromoalumanyl)acetate CAS No. 62702-93-6

Ethyl (dibromoalumanyl)acetate

Cat. No.: B14521389
CAS No.: 62702-93-6
M. Wt: 273.89 g/mol
InChI Key: YFEPVYHCSRZRNK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (dibromoalumanyl)acetate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features an ethyl group, a dibromoalumanyl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (dibromoalumanyl)acetate typically involves the reaction of ethyl acetate with a dibromoalumanyl reagent. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. Common reagents used in this synthesis include ethyl acetate, dibromoalumanyl chloride, and a suitable base such as triethylamine. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The reagents are added in a specific order, and the reaction mixture is stirred continuously to promote efficient mixing and reaction completion.

Chemical Reactions Analysis

Types of Reactions

Ethyl (dibromoalumanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The dibromoalumanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Carboxylic acids and brominated by-products.

    Reduction: Alcohols and corresponding brominated compounds.

    Substitution: New esters or other substituted products depending on the reagents used.

Scientific Research Applications

Ethyl (dibromoalumanyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce dibromoalumanyl groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (dibromoalumanyl)acetate involves its interaction with molecular targets through its functional groups. The dibromoalumanyl group can form bonds with various atoms, facilitating chemical transformations. The ester group can undergo hydrolysis, releasing ethyl alcohol and acetic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but lacks the dibromoalumanyl group.

    Methyl (dibromoalumanyl)acetate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (dibromoalumanyl)propionate: Similar structure but with a propionate group instead of an acetate group.

Uniqueness

This compound is unique due to the presence of the dibromoalumanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required.

Properties

CAS No.

62702-93-6

Molecular Formula

C4H7AlBr2O2

Molecular Weight

273.89 g/mol

IUPAC Name

ethyl 2-dibromoalumanylacetate

InChI

InChI=1S/C4H7O2.Al.2BrH/c1-3-6-4(2)5;;;/h2-3H2,1H3;;2*1H/q;+2;;/p-2

InChI Key

YFEPVYHCSRZRNK-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C[Al](Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.